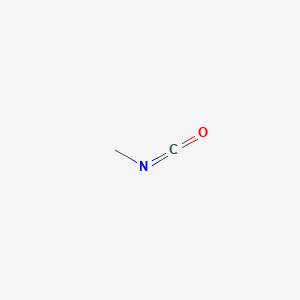

Methyl Isocyanate

CH3NCO

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH3NCO

Molecular Weight

InChI

InChI Key

SMILES

solubility

10 G/100 ML WATER AT 15 °C

Solubility in water at 20 °C: reaction

(59 °F): 10%

Synonyms

Canonical SMILES

Methyl Isocyanate is a highly toxic and flammable organic compound with the chemical formula CH₃NCO. It is a colorless liquid with a pungent odor, detectable at concentrations as low as 2 to 5 parts per million. Methyl Isocyanate is known for its significant role in industrial applications, particularly in the production of pesticides and herbicides, as well as in the synthesis of various chemicals. The compound is classified as a hazardous material due to its reactivity and potential health risks, including severe respiratory and ocular damage upon exposure .

- Hydrolysis: When exposed to water, Methyl Isocyanate reacts exothermically, producing carbon dioxide, methylamine, and other by-products. This reaction can be violent at elevated temperatures or in the presence of acids and bases .

- Polymerization: Methyl Isocyanate can polymerize when in contact with certain metals (e.g., iron, tin) or catalysts, leading to the formation of complex polymers such as trimethyl isocyanurate .

- Reactivity with Amines: The compound readily reacts with amines to form ureas and other derivatives, which are important in various synthetic pathways .

The biological activity of Methyl Isocyanate is predominantly associated with its toxicity. It acts as an irritant to the skin, eyes, and respiratory system. Acute exposure can lead to severe respiratory distress, lung edema, and even death. Long-term effects may include chronic respiratory issues and immunological responses due to the formation of antibodies against Methyl Isocyanate . The compound has been linked to significant health incidents, most notably the Bhopal disaster in 1984, where thousands were affected by accidental exposure .

Methyl Isocyanate is primarily synthesized through the reaction of methylamine with phosgene. The process involves:

- Reaction Setup: Methylamine is reacted with phosgene under controlled conditions.

- Product Isolation: The resulting Methyl Isocyanate is then purified through distillation or other separation techniques to remove unreacted materials and by-products .

This method highlights the need for stringent safety protocols due to the toxic nature of both reactants.

Methyl Isocyanate has several industrial applications:

- Pesticide Production: It is used as an intermediate in the synthesis of various pesticides and herbicides.

- Polymer Manufacturing: The compound serves as a precursor for producing polyurethane foams and other polymeric materials.

- Chemical Synthesis: Methyl Isocyanate is involved in synthesizing various chemicals used in pharmaceuticals and agrochemicals .

Research on interaction studies involving Methyl Isocyanate focuses on its reactivity with biological molecules and environmental components:

- Biochemical Interactions: Studies indicate that Methyl Isocyanate can modify proteins through carbamylation, affecting their function and potentially leading to adverse health effects.

- Environmental Impact: Its interactions with water bodies can lead to toxic effects on aquatic organisms due to its high reactivity and potential for bioaccumulation .

Methyl Isocyanate shares structural similarities with several other isocyanates but exhibits unique properties that set it apart:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Ethyl Isocyanate | C₂H₅NCO | Less toxic than Methyl Isocyanate; used in similar applications. |

| Phenyl Isocyanate | C₆H₅NCO | Used primarily in the production of polyurethane; more stable than Methyl Isocyanate. |

| Butyl Isocyanate | C₄H₉NCO | Less volatile; used in coatings; lower flammability risk. |

Methyl Isocyanate's distinct volatility and extreme toxicity make it particularly hazardous compared to these similar compounds. Its reactivity profile also leads to unique challenges in handling and storage .

Physical Description

Colorless liquid with a sharp, pungent odor; [NIOSH]

VOLATILE COLOURLESS LIQUID WITH PUNGENT ODOUR.

Colorless liquid with a sharp, pungent odor.

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

39.5 °C

39 °C

102 °F

102-104 °F

Flash Point

-7 °C

19 °F (-7 °C) (Closed cup)

-7 °C c.c.

19 °F

Heavy Atom Count

Vapor Density

1.42 (AIR= 1)

Relative vapor density (air = 1): 2

Density

0.9230 g/cu cm at 27 °C

Isocyanates...are highly reactive and undergo addition reactions across the carbon-nitrogen double bond of the NCO group. Reactions with alcohols, carboxylic acids, and amines have been widely exploited...The basis for the high reactivity of the isocyanates is the low electron density of the central carbon...Electron withdrawing or donating substituents alter the electrophilic nature of the isocyanate... /Isocyanates/

Relative density (water = 1): 0.96

0.96

LogP

Odor

Odor Threshold

Odor threshold from AIHA

The odor warning when the exposure limit value is exceeded is insufficient.

Air: 2.1 uL/L; odor safety class E. E= less than 10% of attentive persons can detect the TLV.

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides and hydrogen cyanide/.

Melting Point

-45 °C

-80 °C

-112 °F

-49 °F

UNII

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];

H311: Toxic in contact with skin [Danger Acute toxicity, dermal];

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];

H330: Fatal if inhaled [Danger Acute toxicity, inhalation];

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H361d ***: Suspected of damaging the unborn child [Warning Reproductive toxicity]

MeSH Pharmacological Classification

Mechanism of Action

The present study describes the effect of methyl isocyanate (MIC) on rabbit cardiac microsomal Na+, K(+)-ATPase. Addition of MIC in vitro resulted in dose-dependent inhibition of Na+, K(+)-ATPase, Mg(2+)-ATPase and K(+)-activated p-nitrophenyl phosphatase (K(+)-PNPPase). Activation of Na+, K(+)-ATPase by ATP in the presence of MIC showed a decrease in Vmax with no change in Km. Similarly, activation of K+ PNPPase by PNPP in the presence of MIC showed a decrease in Vmax with no change in Km. The circular dichroism spectral studies revealed that MIC interaction with Na+, K(+)-ATPase led to a conformation of the protein wherein the substrates Na+ and K+ were no longer able to bind at the Na(+)- and K(+)-activation sites. The data suggest that the inhibition of Na+, K(+)-ATPase was non-competitive and occurred by interference with the dephosphorylation of the enzyme-phosphoryl complex.

The subcutaneous administration of methyl isocyanate (MIC) in 1.0 LD50 dose in rats caused a significant effect on hepatic mitochondrial function only at complex I region of the respiratory chain. MIC administration at 1.0 LD50 dose also resulted in significant increases in malondialdehyde and ferrous ion concentration in liver mitochondria. It is suggested that the augmented lipid peroxidation in hepatic mitochondria, catalyzed by iron, possibly mobilized from intracellular stores leads to the inhibition of enzymes of mitochondrial respiration at complex I region, in vivo, in rats receiving a lethal dose of MIC subcutaneously.

Vapor Pressure

348.0 [mmHg]

348 mm Hg at 20 °C

Vapor pressure, kPa at 20 °C: 54

348 mmHg

Pictograms

Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

30108-95-3

Absorption Distribution and Excretion

The uptake and distribution of methyl isocyanate were studied in guinea pigs and mice. Male English guinea pigs ... were exposed to 0.5 to 15 ppm of (14)C labeled methyl isocyanate vapor for 1 to 6 hours. ... . Male and pregnant female Swiss Webster mice were exposed to 2.10 ppm of (14)C labeled methyl isocyanate for 6 hours. ... Methyl isocyanate derived (14)C activity was detected in venous and arterial blood within minutes of exposure; however, blood methyl isocyanate concentrations in animals exposed by way of the tracheal cannula were much lower than in those which breathed normally. Methyl isocyanate was cleared slowly from the blood; most of it was cleared within 3 days. Methyl isocyanate was cleared more rapidly from the urine than from bile. The highest concentrations of methyl isocyanate in male mice 2 hours after exposure were found in the lung, sternum, gastrointestinal tract, spleen, and kidney. Twenty four hours after exposure, highest methyl isocyanate concentrations were in the blood and lung. In female mice the highest concentrations at 2 hours after exposure were found in the lung, fetus, spleen, uterus, and kidney. After 24 hours the highest concentrations were in the lung, spleen, and fetus. /It was/ concluded that inhaled methyl isocyanate is taken up rapidly in the blood. This uptake is much higher in normal animals than in those breathing through a tracheal tube.

The substance can be absorbed into the body by inhalation, through the skin and by ingestion.

Through the use of radioactively labeled methyl isocyanate (MIC), the deposition, penetration, and clearance of this highly reactive compound in the airway at the tissue and cellular levels have been directly examined. Guinea pigs were exposed to 14C-MIC vapors at concentrations ranging from 0.38 to 15.2 ppm for periods of 1-6 hr. Solubilization of tissues from these animals showed the airway tissues to have the highest level of radioactivity. In the nasal region, 14C deposition, as monitored by histoautoradiography, was limited to the epithelial layer, was related to dose, and was dependent on the specific epithelial cell type. The squamous epithelium was minimally labeled on the surface and the label did not penetrate the cell layer. However, radioactivity was detected throughout the entire nasal respiratory epithelial layer. The lack of nasal deposition in tracheotomized animals demonstrated that the 14C accumulation at this site was due to the scrubbing action of the nasal region with no contribution from blood recirculation. Cellular localization in the tracheobronchial region showed epithelial and subepithelial deposition in a dose-dependent manner with accumulation of the label at the subepithelial region. Radioactivity penetrated to the level of the terminal bronchiole but was not detected in the alveolar region. The persistence of airway radioactivity over the 48-hr postexposure period monitored suggests the covalent modification of airway macromolecules. Despite its broad specificity and high reactivity, MIC undergoes selective reactions in the airways which are dependent on respiratory region and cell type.

Metabolism Metabolites

S-(N-Methylcarbamoyl)-N-acetylcysteine, a chemically labile mercapturic acid conjugate, was identified ... in the urine of rats dosed ip with methyl isocyanate (45.2 umol). The corresponding cysteine conjugate, however, was not detected in urine. ... The fraction of the injected dose of methyl isocyanate which appeared in 24 hr urine as S-(N-Methylcarbamoyl)-N-acetylcysteine ... was 24.8 +/- 1.9% (mean +/- SD, N=4). Thus, conjugation of methyl isocyanate with glutathione, followed by metabolism of the resulting S-(N-Methylcarbamoyl)-N-acetylcysteine adduct ... appears to represent a quantitatively important pathway of biotransformation of methyl isocyanate in the rat. However, in view of the known carbamoylating properties and in vitro cytotoxicity of S-linked conjugates of methyl isocyanate, it seems unlikely that the glutathione pathway of metabolism fulfills a conventional detoxification role in the case of methyl isocyanate. In contrast, it is proposed that carbamate thioester conjugates of methyl isocyanate, which can revert spontaneously to free methyl isocyanate under physiological conditions may actually contribute to the multisystem adverse effects of this highly toxic isocyanate in vivo.

... Methylisocyanate readily forms a glutathione conjugate in the lung after inhalation. From there, the conjugate is distributed to other tissues, where the reactive electrophilic parent cmpd may be regenerated. Such conjugates are considered transport forms of toxicants.

Monomethylamine, dimethylamine, and trimethylamine are endogenous substances as well as metabolites of methyl isocyanate, the /cmpd/ involved in the 1984 accident at Bhopal, India.

For more Metabolism/Metabolites (Complete) data for METHYL ISOCYANATE (6 total), please visit the HSDB record page.

Methyl Isocyanate is a known human metabolite of n-methylformamide.

Cyanide is rapidly alsorbed through oral, inhalation, and dermal routes and distributed throughout the body. Cyanide is mainly metabolized into thiocyanate by either rhodanese or 3-mercaptopyruvate sulfur transferase. Cyanide metabolites are excreted in the urine. (L96)

Associated Chemicals

Wikipedia

Citalopram

Use Classification

Hazard Classes and Categories -> Flammable - 3rd degree, Reactive - 2nd degree

Methods of Manufacturing

METAL CYANATES ARE CONVERTED TO METHYL ISOCYANATE OR ETHYL ISOCYANATE IN HIGH YIELDS BY HEATING THE MIXTURES

Methylisocyanate (MIC) is prepared industrially by reacting methylamine with phosgene, oxidizing monomethylformamide at high temperatures (> 550 °C), or heating metal methylisocyanates.

The reaction of phosgene with amines or amine salts and the thermal cleavage of urethanes, preformed from the appropriate amine, urea, and an alcohol, are used commercially on a large scale. /Isocyanates/.

General Manufacturing Information

DUPONT IS USING A PROCESS TO CONVERT METHYL ISOCYANATE /IMMEDIATELY/ TO METHOMYL, ELIMINATING THE NECESSITY OF STORING MIC AT ITS LA PORTE, TX PLANT

... Usually contains inhibitors to prevent polymerization ...

Analytic Laboratory Methods

NIOSH Method 5521. Analyte: Urea derivatives of isocyanates. Matrix: Air. Procedure: High performance liquid chromatography and ultraviolet detection. For methyl diisocyanate method has an estimated detection limit of approximately 0.1 ug/sample. The overall precision/RSD is not determined and the recovery is not given. Applicability: The working range is from 3 ug/cu m to more than 1 mg/cu m for a 100 liter air sample. Interferences: Any substance which elutes with the urea or absorbs ultraviolet light or is electroactive will interfere. /Urea derivatives of isocyanates/

For the determination of workplace exposures, OSHA analytical method 54 is recommended. This method uses an XAD with a special coating for collection. The sample workup is with acrylonitrile, and the analysis is by high pressure liquid chromatography with fluorescence detection.

Storage Conditions

Store in a cool, dry, well-ventilated location. Store away from heat, oxidizing materials, and sunlight. Separate from acids, bases, amines, oxidizing materials, water, iron, tin, and copper. Outside or detached storage is preferred.